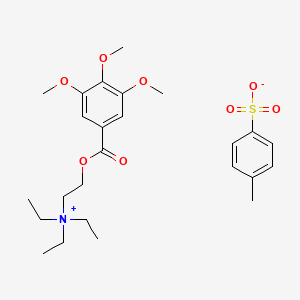
(Z)-3-Amino-4,4,4-trifluorobut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-Amino-4,4,4-trifluorobut-2-enamide, also known as Z-FAB, is a synthetic organic compound with a wide range of applications in pharmaceuticals, biochemistry, and material science. Z-FAB is a versatile molecule that is relatively easy to synthesize and has a wide range of chemical reactivity. This makes it an ideal molecule for use in a variety of research and industrial applications.
Scientific Research Applications
Asymmetric Synthesis and Enantioselectivity
(Z)-3-Amino-4,4,4-trifluorobut-2-enamide and related compounds have been explored for their role in the asymmetric synthesis of amino acids. A study detailed a method for synthesizing (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid with high chemical yield and enantioselectivity, emphasizing its practicality for large-scale synthesis (Soloshonok et al., 2006). Another research developed a practical approach to access enantiopure β-perfluoroalkyl-β-amino acids, highlighting the method's cost-effectiveness and simplicity (Ishida et al., 2009).
Structural Studies and Physicochemical Properties
Studies on regioisomeric amino enones, including this compound, have been conducted to understand their structure and physicochemical properties. A research contrasted the properties of different amino enones and examined how the position of the amino group relative to the CF3 substituent affects the electron density distribution and intermolecular hydrogen bonding, which influences the crystal packing mode of these compounds (Slepukhin et al., 2020).
Catalytic Applications and Synthetic Utility
The compound has been used in catalysis and as a building block in chemical synthesis. A study reported a Ru/Yb-system catalyzed Z-selective hydroamidation of terminal alkynes with secondary amides and imides, demonstrating the scope and selectivity for the synthesis of Z-configured anti-Markovnikov enamides (Buba et al., 2011). Moreover, the Pd-catalyzed oxidative amidation of conjugated olefins was explored, providing a highly stereoselective synthesis method for Z-enamides (Ji Min Lee et al., 2006).
Properties
IUPAC Name |
(Z)-3-amino-4,4,4-trifluorobut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2(8)1-3(9)10/h1H,8H2,(H2,9,10)/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNIGIDASPUAM-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\N)\C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














